molecular formula C7H14N2O B8708559 (3S)-N,N-dimethylpyrrolidine-3-carboxamide

(3S)-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No.: B8708559
M. Wt: 142.20 g/mol
InChI Key: XFLOKZZHINFHNW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-N,N-dimethylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3S)-N,N-dimethylpyrrolidine-3-carboxamide

InChI

InChI=1S/C7H14N2O/c1-9(2)7(10)6-3-4-8-5-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

XFLOKZZHINFHNW-LURJTMIESA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CCNC1

Canonical SMILES

CN(C)C(=O)C1CCNC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester (980 mg, 4.55 mmol) in tetrahydrofuran (20 ml) was added 2,4-dichloro-6-methoxy-[1,3,5]triazine (800 mg, 4.55 mmol) and N-methyl morpholine (1.0 ml, 0.91 mmol). The mixture was stirred at room temperature for 1 hour. Dimethylamine (2.0 M in tetrahydrofuran, 11 ml, 22.0 mmol) was added in one portion. The mixture was stirred at room temperature for an additional 15 hours. Water (2.0 ml) was added, and the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate (20 ml) and 1 N hydrochloric acid (15 ml). The organic layer was washed with a saturated aqueous solution of sodium bicarbonate (10 ml) and brine (10 ml), then dried over sodium sulfate, filtered, and concentrated in vacuo to give the crude product (260 mg, 20%). The crude material was dissolved in dichloromethane (1.0 ml) and trifluoroacetic acid (1.0 ml) was added. The mixture was stirred at room temperature for 90 minutes, and then concentrated in vacuo. The residue was taken into saturated aqueous sodium bicarbonate (10 ml) and extracted three times with chloroform (10 ml). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give 180 mg (20% over 2 steps) of pyrrolidine-3-carboxylic acid dimethylamide.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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